molecular formula C26H28O2S B13746788 Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester CAS No. 10271-31-5

Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester

Cat. No.: B13746788
CAS No.: 10271-31-5
M. Wt: 404.6 g/mol
InChI Key: ZDBVFOQVCOQLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C24H26O2S It is known for its unique structure, which includes a triphenylmethylthio group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester typically involves the esterification of propanoic acid derivatives with triphenylmethylthiol and tert-butyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the triphenylmethylthio group into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its functional groups. The triphenylmethylthio group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations enable the compound to exert its effects in different chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester is unique due to its triphenylmethylthio group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s stability and ability to participate in specific interactions, making it valuable for various applications in research and industry .

Properties

CAS No.

10271-31-5

Molecular Formula

C26H28O2S

Molecular Weight

404.6 g/mol

IUPAC Name

tert-butyl 3-tritylsulfanylpropanoate

InChI

InChI=1S/C26H28O2S/c1-25(2,3)28-24(27)19-20-29-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18H,19-20H2,1-3H3

InChI Key

ZDBVFOQVCOQLKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.